L-Idose-13C-2
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Overview
Description
L-Idose-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled version of L-Idose. L-Idose is a monosaccharide, which is a type of simple sugar. The 13C labeling is used for tracing and quantitation purposes in various scientific research applications. The molecular formula of this compound is C5H12O6, and it has a molecular weight of 181.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-2 involves the incorporation of the 13C isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the chemical synthesis of L-Idose. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using 13C-labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
L-Idose-13C-2 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield L-Idonic acid, while reduction can produce L-Iditol .
Scientific Research Applications
L-Idose-13C-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of L-Idose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The 13C label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
L-Idose: The non-labeled version of L-Idose.
D-Idose: The D-isomer of Idose.
L-Iditol: The reduced form of L-Idose.
L-Idonic acid: The oxidized form of L-Idose .
Uniqueness
L-Idose-13C-2 is unique due to its 13C labeling, which allows for precise tracking and quantitation in scientific studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions is crucial .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i2+1 |
InChI Key |
GZCGUPFRVQAUEE-DIGXEVASSA-N |
Isomeric SMILES |
[13CH2]([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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